O-[(Guanin-9-yl)methyl] Acyclovir
Overview
Description
O-[(Guanin-9-yl)methyl] Acyclovir: is a biochemical compound with the molecular formula C14H16N10O4 and a molecular weight of 388.34 g/mol . It is also known by other names such as 9,9’- [1,2-Ethanediylbis (oxymethylene)]bisguanine and Acyclovir Impurity J . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[(Guanin-9-yl)methyl] Acyclovir involves the reaction of guanine derivatives with acyclovir intermediates. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is generally produced in specialized biochemical laboratories under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: O-[(Guanin-9-yl)methyl] Acyclovir can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Chemistry: In chemistry, O-[(Guanin-9-yl)methyl] Acyclovir is used as a reference material for analytical studies and as a reagent in synthetic chemistry .
Biology: In biological research, this compound is used to study the interactions between nucleic acids and proteins, as well as to investigate the mechanisms of antiviral agents .
Medicine: Although not intended for therapeutic use, this compound is used in medicinal chemistry research to develop new antiviral drugs and to study the pharmacokinetics of related compounds .
Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as a standard for quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of O-[(Guanin-9-yl)methyl] Acyclovir involves its interaction with nucleic acids. It acts as an analog of guanine, a nucleobase found in DNA and RNA, and can interfere with the replication of viral DNA by incorporating into the viral genome . This incorporation disrupts the normal function of the viral DNA, inhibiting its replication and reducing the spread of the virus .
Comparison with Similar Compounds
Acyclovir: A widely used antiviral drug that targets viral DNA polymerase.
Ganciclovir: Another antiviral agent with a similar mechanism of action.
Valacyclovir: A prodrug of acyclovir that has improved bioavailability.
Uniqueness: O-[(Guanin-9-yl)methyl] Acyclovir is unique in its structure as it contains both guanine and acyclovir moieties. This dual functionality allows it to serve as a valuable tool in research, particularly in the study of nucleic acid interactions and antiviral mechanisms .
Properties
IUPAC Name |
2-amino-9-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N10O4/c15-13-19-9-7(11(25)21-13)17-3-23(9)5-27-1-2-28-6-24-4-18-8-10(24)20-14(16)22-12(8)26/h3-4H,1-2,5-6H2,(H3,15,19,21,25)(H3,16,20,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOMYCBJDYQVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCOCN3C=NC4=C3N=C(NC4=O)N)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168184 | |
Record name | O-((Guanin-9-yl)methyl) acyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166762-90-9 | |
Record name | O-((Guanin-9-yl)methyl) acyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166762909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-((Guanin-9-yl)methyl) acyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Bis-(9-guanino)-2,5-dioxahexan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-((GUANIN-9-YL)METHYL) ACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8EGJ10ICV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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